Isopropyl methyl(pyridin-4-yl)phosphinate
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Overview
Description
Isopropyl methyl(pyridin-4-yl)phosphinate is an organophosphorus compound with the molecular formula C9H14NO2P. It contains a phosphinate group attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications. The compound’s structure includes 27 bonds, 13 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl methyl(pyridin-4-yl)phosphinate can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with phosphinic acid or its esters. The preparation of racemic fluoro analogues, for example, starts from (diethoxyethyl)phosphinate and (methyl)phosphinate. These compounds are transformed into the corresponding silylphosphonites and then subjected to addition reactions with ethyl 2-fluoroacrylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl methyl(pyridin-4-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed.
Scientific Research Applications
Isopropyl methyl(pyridin-4-yl)phosphinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric group in drug design and development.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isopropyl methyl(pyridin-4-yl)phosphinate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biological processes. For example, phosphinic acids and derivatives are known to inhibit metalloproteases and other enzymes by mimicking the transition state of the substrate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isopropyl methyl(pyridin-4-yl)phosphinate include:
Phosphinic acids: Compounds with similar phosphinate groups.
Phosphonates: Compounds with a phosphonate group instead of a phosphinate group.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness
This compound is unique due to its specific structure, which combines a phosphinate group with a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C9H14NO2P |
---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
4-[methyl(propan-2-yloxy)phosphoryl]pyridine |
InChI |
InChI=1S/C9H14NO2P/c1-8(2)12-13(3,11)9-4-6-10-7-5-9/h4-8H,1-3H3 |
InChI Key |
WDUBIXWLGKBOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)C1=CC=NC=C1 |
Origin of Product |
United States |
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